![molecular formula C6H10ClNO3 B2513593 Methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl CAS No. 2470440-57-2](/img/structure/B2513593.png)
Methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl
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Overview
Description
“Methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl” is a chemical compound with the CAS Number: 2470440-57-2 . It is used as a primary and secondary intermediate for pharmaceutical and organic synthesis .
Molecular Structure Analysis
The molecular structure of “Methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl” is represented by the Inchi Code: 1S/C6H9NO3.ClH/c1-10-5(9)6(7)2-4(8)3-6;/h2-3,7H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl” is a powder that is slightly soluble in water . Its molecular weight is 179.6 .Scientific Research Applications
Synthesis and Reactivity
Methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl is involved in various synthetic pathways and has been studied for its unique reactivity. For example, the compound's behavior in electrocyclic reactions has been examined, where it plays a role in the formation of methyl (2H)-pyrane-5-carboxylate through thermolysis, confirming theoretical predictions about the competition between ester and formyl groups in controlling torquoselectivity (Niwayama & Houk, 1992).
Physical-Chemical Properties
The physical and chemical properties of derivatives similar to methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl, like cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, have been synthesized and characterized, providing insight into their behavior and potential applications in research. These studies highlight differences in pKa values due to stereochemistry and interactions with substituents (Chernykh et al., 2016).
Neuropharmacology
In neuropharmacological research, analogs of methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl, such as 1-aminocyclobutane-1-carboxylate, have been studied as ligands for N-Methyl-D-Aspartate-associated glycine receptors, exploring their potential in understanding brain bioavailability and interactions with neurotransmitters (Rao et al., 1990).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 1-amino-3-oxocyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c1-10-5(9)6(7)2-4(8)3-6;/h2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAVLOWGDHLHHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl |
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